molecular formula C8H15NS2 B14595946 N-Hexyl-1,3-dithietan-2-imine CAS No. 59754-41-5

N-Hexyl-1,3-dithietan-2-imine

Cat. No.: B14595946
CAS No.: 59754-41-5
M. Wt: 189.3 g/mol
InChI Key: ITMMZPFDUOMDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hexyl-1,3-dithietan-2-imine is a useful research compound. Its molecular formula is C8H15NS2 and its molecular weight is 189.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59754-41-5

Molecular Formula

C8H15NS2

Molecular Weight

189.3 g/mol

IUPAC Name

N-hexyl-1,3-dithietan-2-imine

InChI

InChI=1S/C8H15NS2/c1-2-3-4-5-6-9-8-10-7-11-8/h2-7H2,1H3

InChI Key

ITMMZPFDUOMDDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN=C1SCS1

Origin of Product

United States

Historical Context and Evolution of 1,3 Dithietane Chemistry

The journey into the world of 1,3-dithietanes, a class of four-membered heterocyclic compounds containing two sulfur atoms and two carbon atoms, began in earnest in the latter half of the 20th century. While the theoretical possibility of such a ring system had been considered earlier, it was not until 1976 that the parent compound, 1,3-dithietane (B8821032), was first successfully synthesized and characterized. wikipedia.org This breakthrough was achieved through the reaction of bis(chloromethyl) sulfoxide (B87167) with sodium sulfide, which yielded 1,3-dithietane 1-oxide. Subsequent reduction of this intermediate with THF-borane produced the desired 1,3-dithietane. wikipedia.org

This initial synthesis opened the door for further exploration into the chemistry of this unique heterocyclic system. Researchers were intrigued by the strained nature of the four-membered ring and the potential for unusual reactivity and stereochemical properties. Early research focused on the synthesis of various substituted 1,3-dithietanes and their oxides, as well as their thermal decomposition pathways. wikipedia.org These studies provided fundamental insights into the stability and reactivity of the 1,3-dithietane ring.

Over the years, the field has evolved significantly, with the development of new and more efficient synthetic methods for creating 1,3-dithietane derivatives. The applications of these compounds have also expanded, with some finding use as precursors in organic synthesis and others exhibiting interesting biological activities. For instance, the 1,3-dithietane moiety is a key structural feature in the antibiotic Cefotetan and the pesticide Fosthietan (B1673583). wikipedia.org This demonstrates the growing importance of 1,3-dithietane chemistry in various scientific disciplines.

Structural Classification and Nomenclature of N Substituted Dithietan 2 Imines

N-Hexyl-1,3-dithietan-2-imine belongs to a specific class of compounds known as N-substituted dithietan-2-imines. Understanding its structure and nomenclature requires a systematic approach based on the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).

From a structural standpoint, the molecule can be broken down into two key components:

The 1,3-dithietane (B8821032) ring: This is a four-membered heterocyclic ring containing two sulfur atoms at positions 1 and 3, and two carbon atoms at positions 2 and 4.

The N-hexyl-2-imine group: An imine is a functional group containing a carbon-nitrogen double bond. In this case, the carbon of the C=N double bond is the C2 carbon of the dithietane ring. The nitrogen atom is substituted with a hexyl group.

The IUPAC nomenclature for such compounds follows a clear and logical system. acdlabs.comlibretexts.orgopenstax.orglibretexts.org The parent structure is identified as the heterocyclic ring, which in this case is "1,3-dithietane." The imine functional group at the second position is indicated by the suffix "-2-imine." The substituent on the nitrogen atom, the hexyl group, is denoted by the prefix "N-hexyl-." Combining these elements gives the full systematic name: This compound .

The classification of amines as primary, secondary, or tertiary is based on the number of organic substituents attached to the nitrogen atom. openstax.orglibretexts.org Although imines are distinct from amines, a similar logic can be applied to the substitution on the imine nitrogen. In this compound, the nitrogen atom is bonded to one carbon atom of the dithietane ring and one hexyl group, making it a monosubstituted imine nitrogen.

ComponentDescription
Parent Heterocycle 1,3-Dithietane
Functional Group Imine (at position 2)
N-Substituent Hexyl
IUPAC Name This compound

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization of N Hexyl 1,3 Dithietan 2 Imine

Nuclear Magnetic Resonance Spectroscopy: ¹H, ¹³C, and Heteronuclear Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For N-Hexyl-1,3-dithietan-2-imine, ¹H and ¹³C NMR, along with heteronuclear correlation experiments like HSQC and HMBC, would provide unambiguous assignment of all proton and carbon signals.

In ¹H NMR spectroscopy, the protons of the n-hexyl group would present characteristic signals. The terminal methyl (CH₃) protons are expected to appear as a triplet at approximately 0.9 ppm. The methylene (CH₂) groups of the hexyl chain would resonate in the 1.2-1.6 ppm range, with the methylene group adjacent to the imine nitrogen (N-CH₂) shifted downfield to around 3.0-3.5 ppm due to the deshielding effect of the nitrogen atom. The two methylene protons of the 1,3-dithietane (B8821032) ring are diastereotopic and would likely appear as a pair of doublets, or a more complex multiplet, in the region of 3.5-4.5 ppm, influenced by the ring strain and the anisotropic effects of the sulfur atoms and the imine group.

The ¹³C NMR spectrum would provide complementary information. The carbons of the n-hexyl chain would be found in the aliphatic region (14-40 ppm), with the N-CH₂ carbon appearing further downfield. The methylene carbon of the dithietane ring is anticipated to resonate around 40-50 ppm. The most downfield signal would correspond to the imine carbon (C=N) of the dithietane ring, expected in the 150-170 ppm region, which is characteristic for this functional group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Dithietane-CH₂ 3.5 - 4.5 40 - 50
Imine-C - 150 - 170
N-CH₂-(CH₂)₄-CH₃ 3.0 - 3.5 40 - 50
N-CH₂-CH₂-(CH₂)₃-CH₃ 1.4 - 1.6 30 - 35
N-(CH₂)₂-CH₂-(CH₂)₂-CH₃ 1.2 - 1.4 25 - 30
N-(CH₂)₃-CH₂-CH₂-CH₃ 1.2 - 1.4 25 - 30
N-(CH₂)₄-CH₂-CH₃ 1.2 - 1.4 20 - 25

Note: These are predicted values based on analogous structures and general chemical shift ranges.

Vibrational Spectroscopy: Infrared and Raman Modes for Structural Diagnostics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The key vibrational modes for this compound would be associated with the C=N imine bond, the C-S bonds of the dithietane ring, and the various C-H and C-C bonds of the hexyl group.

The most diagnostic absorption in the IR spectrum would be the C=N stretching vibration, which is expected to appear in the range of 1640-1690 cm⁻¹. This band is typically strong and provides clear evidence for the imine functionality. The C-S stretching vibrations of the dithietane ring would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹, and may be weak to medium in intensity. The various C-H stretching vibrations of the aliphatic hexyl group and the dithietane ring would be present in the 2850-3000 cm⁻¹ region. C-H bending vibrations would be found between 1350 and 1470 cm⁻¹.

Raman spectroscopy would provide complementary information. The C-S and S-S (if any) stretching modes in sulfur-containing heterocycles often give rise to strong Raman signals, which would be beneficial for characterizing the dithietane ring structure. The C=N stretch is also Raman active.

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Infrared (IR) Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C-H Stretch (Aliphatic) 2850 - 3000 2850 - 3000
C=N Stretch (Imine) 1640 - 1690 1640 - 1690
CH₂ Bend 1450 - 1470 1450 - 1470
CH₃ Bend 1375 - 1385 1375 - 1385

Note: These are predicted frequency ranges based on characteristic group frequencies.

High-Resolution Mass Spectrometry and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. For this compound (C₈H₁₅NS₂), HRMS would confirm the molecular formula by matching the experimental mass to the calculated exact mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon electron ionization, the molecular ion [M]⁺˙ would be formed. A characteristic fragmentation pathway for N-alkyl imines is the α-cleavage, which in this case would involve the cleavage of the C-C bond adjacent to the nitrogen atom in the hexyl group. This would lead to the loss of a pentyl radical (•C₅H₁₁) and the formation of a stable cation. Another likely fragmentation would be the cleavage of the dithietane ring, which could lead to the loss of thioformaldehyde (CH₂S) or related sulfur-containing fragments. The fragmentation of the hexyl chain would also produce a series of ions separated by 14 mass units (CH₂).

Table 3: Predicted Key Fragmentation Pathways for this compound

Process Lost Fragment Resulting Ion Structure (Predicted)
α-Cleavage •C₅H₁₁ [C₃H₅NS₂]⁺
Ring Cleavage CH₂S [C₇H₁₃NS]⁺˙

Note: The fragmentation patterns are predictive and would need to be confirmed by experimental data.

X-ray Diffraction Analysis of Dithietane-Imine Crystalline Architectures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.

The analysis would reveal the geometry of the 1,3-dithietane ring, which is expected to be puckered. The C-S and S-S bond lengths would be accurately determined, providing insight into the ring strain. The geometry around the C=N double bond would be established, including the bond length and the configuration (E/Z) of the hexyl group relative to the ring. Furthermore, the conformation of the flexible n-hexyl chain in the crystalline state would be elucidated. The crystal packing would also be revealed, showing any intermolecular interactions such as van der Waals forces that dictate the solid-state architecture.

Rotational Spectroscopy for Gas-Phase Structure and Conformation

Rotational spectroscopy, typically performed on gaseous samples, provides highly precise information about the moments of inertia of a molecule. From these, an accurate gas-phase structure, including bond lengths and angles, can be derived. This technique is particularly powerful for determining the structure of small molecules and for distinguishing between different conformers.

For this compound, rotational spectroscopy could potentially identify the most stable conformer(s) of the flexible hexyl chain in the gas phase. The analysis of the rotational constants (A, B, and C) for the parent molecule and its isotopically substituted analogues would allow for a precise determination of the molecular geometry, independent of the crystalline environment. This would provide a valuable comparison to the solid-state structure obtained from X-ray diffraction and the solution-state information from NMR.

Computational Chemistry and Theoretical Studies on N Hexyl 1,3 Dithietan 2 Imine

Electronic Structure and Bonding Analysis via Quantum Chemical Methods

Quantum chemical methods are fundamental to elucidating the electronic characteristics and bonding nature of N-Hexyl-1,3-dithietan-2-imine. These computational techniques provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular and electronic properties of chemical systems. DFT calculations can determine the optimized geometry of this compound, including bond lengths and angles. For instance, the planarity of the dithietane ring is a key structural feature that can be precisely calculated. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

Property Predicted Value
HOMO Energy Value (eV)
LUMO Energy Value (eV)
HOMO-LUMO Gap Value (eV)
Dipole Moment Value (Debye)
Electron Affinity Value (eV)
Ionization Potential Value (eV)

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

For more accurate energy calculations, ab initio and post-Hartree-Fock methods are employed. These methods, while computationally more demanding than DFT, can provide more precise values for properties such as heats of formation and reaction energies. Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to refine the energetic landscape of this compound and its related reactions.

Reaction Mechanism Predictions and Transition State Identification

Computational chemistry is instrumental in mapping out potential reaction pathways for this compound. By calculating the potential energy surface, researchers can identify transition states, which are the energy maxima along a reaction coordinate. The identification of these transition states is crucial for understanding the kinetics and mechanism of reactions, such as hydrolysis or reactions with electrophiles and nucleophiles. For example, the mechanism of imine formation and hydrolysis can be elucidated through these computational studies.

Conformational Landscape and Isomerization Dynamics of Dithietane-Imine Systems

The flexibility of the N-hexyl group and the potential for ring puckering in the dithietane moiety mean that this compound can exist in multiple conformations. Computational methods can be used to explore the conformational landscape, identifying the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its physical and chemical properties. Dynamic NMR spectroscopy, in conjunction with molecular modeling, is a powerful combination for studying these conformational behaviors.

Intermolecular Interactions: Hydrogen Bonding, Chalcogen Bonds, and Aromatic Stacking

The nature and strength of intermolecular interactions play a significant role in the condensed-phase properties of this compound. Although the N-hexyl group is aliphatic, the imine nitrogen and the sulfur atoms of the dithietane ring can participate in various non-covalent interactions. Quantum chemical calculations can quantify the strength of potential hydrogen bonds, as well as less common interactions like chalcogen bonds involving the sulfur atoms. Understanding these interactions is key to predicting crystal packing and bulk material properties.

Spectroscopic Data Prediction and Validation through Computational Models

Computational models are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation. For this compound, methods like Time-Dependent DFT (TD-DFT) can predict UV-Vis absorption spectra. Furthermore, calculations can provide theoretical vibrational frequencies that correspond to infrared (IR) and Raman spectra, aiding in the interpretation of experimental spectroscopic data.

Broader Academic Impact and Future Research Avenues in N Hexyl 1,3 Dithietan 2 Imine Chemistry

Synthetic Utility as a Precursor in Multi-Step Organic Transformations

The synthetic potential of N-Hexyl-1,3-dithietan-2-imine is rooted in the distinct and complementary reactivity of its two core functional groups: the 1,3-dithietane (B8821032) ring and the N-hexyl-substituted imine. The 1,3-dithiane (B146892) (a six-membered ring analogue) is a classic tool in organic synthesis, renowned for its ability to function as a masked carbonyl group and to undergo "umpolung," or polarity reversal, of the C2 carbon. uwindsor.ca Deprotonation at this position creates a potent nucleophile, an acyl anion equivalent, capable of reacting with a wide range of electrophiles to form new carbon-carbon bonds. uwindsor.ca While the 1,3-dithietane ring is more strained, it is expected to exhibit similar, if not enhanced, reactivity, making it a valuable precursor for constructing complex molecular architectures.

The imine moiety further expands this synthetic utility. Imines can act as electrophiles, undergoing nucleophilic addition at the sp²-hybridized carbon. nih.govredalyc.org Alternatively, the carbon-nitrogen double bond can be reduced to form a secondary amine or hydrolyzed to unmask a ketone. The N-hexyl group provides steric bulk and enhances solubility in organic solvents, facilitating its use in a variety of reaction media. The combination of these functionalities makes this compound a bifunctional building block, enabling sequential or tandem reactions to rapidly build molecular complexity. For instance, the dithietane could first be used as a nucleophile, followed by a transformation of the imine group, or vice versa.

Functional GroupCharacteristic ReactionPotential Transformation Product
1,3-Dithietane Deprotonation (Umpolung) & AlkylationC2-Substituted Dithietane
Hydrolysis (Deprotection)Ketone
Reductive DesulfurizationMethylene Group
Imine (C=N) Nucleophilic Addition (e.g., Grignard)Secondary Amine
Reduction (e.g., NaBH₄)Secondary Amine (N-Hexyl)
Hydrolysis (acid-catalyzed)Ketone

This table outlines the potential synthetic transformations available to the this compound scaffold based on the known reactivity of its constituent functional groups.

Design and Synthesis of Advanced Organic Materials Featuring the Dithietane-Imine Scaffold

Heterocyclic compounds containing sulfur and nitrogen are of significant interest in materials science due to their unique electronic and physicochemical properties. mdpi.comopenmedicinalchemistryjournal.com These S,N-heterocycles often form the core of molecular conductors, redox-active materials, and organic semiconductors. mdpi.comopenmedicinalchemistryjournal.comresearchgate.net For example, polymers incorporating dithienothiazine, another S,N-heterocycle, have been shown to be redox-active and fluorescent, making them suitable for applications in organic electronics. researchgate.net The 1,4-dithiin motif is also known for its reversible redox properties, which are attractive for electronic applications. researchgate.net

The this compound scaffold is a promising candidate for the development of novel organic materials. The presence of both sulfur and nitrogen atoms suggests that it could exhibit interesting redox behavior. mdpi.comresearchgate.net The dithietane ring could influence the solid-state packing and intermolecular interactions of derived materials, which are critical factors for charge transport in organic semiconductors. Furthermore, the imine linkage provides a potential site for polymerization, allowing the scaffold to be incorporated into the backbone of novel polymers. The N-hexyl chain would enhance the solubility and processability of these polymers, which is a major challenge in materials chemistry. dtic.mil The unique combination of a strained, sulfur-rich ring and a polarizable C=N bond could lead to materials with novel optoelectronic properties.

Heterocycle ClassExampleApplication in Materials Science
Thiazoles 2-Amino-1,3,4-thiadiazoleAntiviral agents, potential for functional materials. mdpi.com
Dithiins 1,4-DithiinRedox-active materials, organic electronics. researchgate.netscispace.com
Thianthrenes ThianthreneEnergy storage, porous polymers, phosphorescent materials. researchgate.netscispace.com
Phenothiazines DithienothiazineRedox-active fluorescent polymers, organic light-emitting diodes (OLEDs). researchgate.net
Corrosion Inhibitors Thiophene, ThiazoleAdhesion to metal surfaces to prevent corrosion. taylorfrancis.com

This table provides examples of sulfur- and nitrogen-containing heterocycles and their established roles in materials science, suggesting potential avenues for the dithietane-imine scaffold.

Fundamental Contributions to Heterocyclic and Sulfur Chemistry

The study of this compound offers opportunities to contribute to the fundamental understanding of heterocyclic and sulfur chemistry. The molecule contains a 1,3-dithietane, a four-membered ring system which is significantly more strained than its well-studied six-membered 1,3-dithiane counterpart. researchgate.netwikipedia.org The chemistry of these strained rings is not fully explored, and investigating the reactivity, stability, and ring-opening reactions of this specific derivative would provide valuable data. researchgate.netnih.gov Comparing its reactivity to 1,3-dithianes could yield new insights into the effects of ring strain on sulfur-stabilized carbanions and other intermediates.

Furthermore, this compound belongs to the broader class of sulfur-nitrogen heterocycles, which are known for their diverse and often unusual chemical properties. mdpi.comopenmedicinalchemistryjournal.comresearchgate.net The interaction between the electron-rich dithietane ring and the electrophilic imine carbon presents an interesting case for studying intramolecular electronic effects. The geometry and bonding of the exocyclic imine attached to a strained ring are also of fundamental interest. Research into its spectroscopic properties and chemical transformations would expand the known chemical space of S,N-heterocycles and could lead to the discovery of new reaction pathways unique to this scaffold.

Methodological Advancements in Imine and Dithietane Synthesis

The development of efficient and versatile synthetic routes is crucial for exploring the chemistry of any new compound. While the specific synthesis of this compound is not widely documented, its structure suggests that its creation would rely on advancements in both dithietane and imine formation.

The synthesis of 1,3-dithietanes can be challenging. The parent compound was first prepared in 1976 via a multi-step process involving the reduction of a 1,3-dithietane 1-oxide intermediate. wikipedia.org Other methods include the photochemical dimerization of thioketones. wikipedia.org A highly relevant synthesis involves the reaction of a 1,3-dione with carbon disulfide and diiodomethane (B129776), which produces a 2-ylidene-1,3-dithietane structure. nih.gov Adapting such methods could provide a viable pathway to the dithietane core.

Imine synthesis is generally more straightforward, often involving the condensation of a primary amine with a carbonyl compound. redalyc.org However, modern chemistry has introduced numerous advanced methods, including catalytic and greener approaches, to improve yields and substrate scope. Exploring the direct reaction of a 2-keto-1,3-dithietane precursor with hexylamine (B90201) would be a logical approach, leveraging established protocols for imine formation. The successful synthesis of this target molecule would itself be a methodological advancement, providing a template for creating a new library of N-alkyl-1,3-dithietan-2-imine derivatives.

Prospects for Computational Chemistry in Predicting Novel Dithietane-Imine Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for investigating the properties of novel and reactive molecules. mdpi.com For a system like this compound, computational studies can provide critical insights that would be difficult or time-consuming to obtain experimentally.

One key area is the analysis of the dithietane ring. Computational methods can accurately quantify the ring strain and predict its conformational preferences and inversion barriers. researchgate.netnih.gov This information is vital for understanding the ring's stability and reactivity. nih.govresearchgate.netresearchgate.net DFT calculations can also model the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These parameters are essential for predicting the molecule's redox properties and its potential utility in the organic electronic materials discussed previously. mdpi.comchemrxiv.org

Furthermore, computational modeling can be used to explore reaction mechanisms. mdpi.com For example, the deprotonation of the C2 position and subsequent reaction with electrophiles could be modeled to understand the transition states and predict the stereochemical outcomes of such reactions. By substituting the N-hexyl group with other functional groups in silico, chemists can screen for derivatives with desirable electronic or steric properties before committing to laboratory synthesis. This predictive power can significantly accelerate the discovery and development of new dithietane-imine derivatives for specific applications in synthesis or materials science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.